oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Overview
Description
Oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and a specific amine derivativeIt is a white crystalline solid that forms a colorless solution in water . The amine derivative, N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine, is a specialized compound used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves multiple steps. The initial step is the preparation of oxalic acid, which can be synthesized by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . The amine derivative can be synthesized through a series of reactions involving the appropriate phenol and amine precursors under controlled conditions.
Industrial Production Methods
Industrial production of oxalic acid typically involves the oxidative carbonylation of alcohols to give the diesters of oxalic acid . The amine derivative is produced through a series of chemical reactions involving the appropriate starting materials, often under high-pressure and high-temperature conditions to ensure the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amine derivative can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxalic acid produces carbon dioxide and water, while reduction can yield different amine derivatives.
Scientific Research Applications
Oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. Oxalic acid can chelate metal ions, affecting various biochemical processes . The amine derivative interacts with specific receptors and enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in various applications.
Calcium oxalate: A naturally occurring compound found in plants.
Uniqueness
Oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of oxalic acid and a specialized amine derivative. This combination imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
oxalic acid;N-[2-(2-propan-2-yloxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C2H2O4/c1-5-11-18(12-6-2)13-14-19-16-9-7-8-10-17(16)20-15(3)4;3-1(4)2(5)6/h5-10,15H,1-2,11-14H2,3-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAONAECMMWDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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